molecular formula C18H13NO4 B1203958 Stealthin C

Stealthin C

Cat. No. B1203958
M. Wt: 307.3 g/mol
InChI Key: BNUJIESPRPGZOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stealthin C is a member of fluorenes.

Scientific Research Applications

Enzymatic Chemistry in Stealthin C Production

  • Production of Stealthin C Involves an S-N-Type Smiles Rearrangement : Stealthin C, a biosynthetic precursor to kinamycins, is produced through a unique enzymatic process. This process involves a nonenzymatic S-N-type Smiles rearrangement, which is a novel approach for installing aromatic amino groups in metabolites. This discovery highlights a distinct method for the synthesis of natural products and raises questions about the intermediacy of stealthin C in kinamycin production (Wang, Hong, Wilson, & Balskus, 2017).

Implications in Nitrogen-Containing Fluostatins

  • Discovery of Stealthin Derivatives and Implication of the Amidotransferase FlsN3 in Biosynthesis : The study of stealthin derivatives led to the identification of various nitrogen-containing fluostatins. The research revealed the role of the amidotransferase FlsN3 in the formation and modification of these compounds, suggesting its significant function in the biosynthesis pathway of stealthin C and related compounds (Huang et al., 2019).

Stealth Technology in Various Applications

  • Carbon Nanotubes in Stealth Technology : A separate but relevant study discusses the role of carbon nanotubes in stealth technology. They are used for the attenuation of and shielding from radio waves, crucial in modern military tactics. This research is indicative of the broader scope of "stealth" in scientific applications beyond the specific context of Stealthin C (Kolanowska et al., 2018).

Nanoparticle Stealth and Delivery

  • Peptide-Based Stealth Nanoparticles for Targeted and pH-Triggered Delivery : In the realm of nanomedicine, peptide-based stealth nanoparticles are designed for prolonged residence in the bloodstream and efficient drug delivery, showcasing another aspect of stealth technology. These nanoparticles demonstrate the potential of biocompatible, non-PEGylated nanostructures for targeted therapeutic applications (Ranalli et al., 2017).

Camouflaging Bacteria for Biomedical Applications

  • Camouflaging Bacteria by Wrapping with Cell Membranes : This innovative approach involves engineering stealth bacteria for biomedical applications like bioimaging, diagnosis, and therapy. The technology ensures minimal inflammatory response and low macrophage clearance, highlighting the potential of stealth strategies in medical science (Cao et al., 2019).

Link Between Low-Fouling and Stealth in Nanoparticles

  • Low-Fouling and Stealth in Nanoengineered Particles : Exploring the relationship between low-fouling properties and stealth in nanoparticles, this study contributes to the understanding of material design for reduced immune cell association, relevant in biomedical applications (Weiss et al., 2019).

Microwave Absorbing Nanofibers for Stealth Applications

  • Microwave Absorbing Co-C Nanofibers with Superhydrophobic Properties : In the field of military stealth technology, the development of Co-C nanofibers demonstrates significant potential for water-resistant stealthy materials. This application is crucial for the advancement of stealth techniques in high-humidity environments (Shen et al., 2019).

properties

Product Name

Stealthin C

Molecular Formula

C18H13NO4

Molecular Weight

307.3 g/mol

IUPAC Name

11-amino-4,9-dihydroxy-2-methyl-11H-benzo[b]fluorene-5,10-dione

InChI

InChI=1S/C18H13NO4/c1-7-5-9-12(11(21)6-7)14-15(16(9)19)18(23)13-8(17(14)22)3-2-4-10(13)20/h2-6,16,20-21H,19H2,1H3

InChI Key

BNUJIESPRPGZOC-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)O)C3=C(C2N)C(=O)C4=C(C3=O)C=CC=C4O

Canonical SMILES

CC1=CC2=C(C(=C1)O)C3=C(C2N)C(=O)C4=C(C3=O)C=CC=C4O

synonyms

stealthin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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